

Brequinar's Marked Selectivity for Mammalian DHODH: A Comparative Analysis

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Compound of Interest				
Compound Name:	Brequinar			
Cat. No.:	B1684385	Get Quote		

For researchers, scientists, and drug development professionals, understanding the selective inhibition of therapeutic compounds is paramount. **Brequinar**, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), has demonstrated significant promise in various therapeutic areas, including cancer and viral infections. A key aspect of its pharmacological profile is its remarkable selectivity for mammalian DHODH over its microbial counterparts. This guide provides a comprehensive comparison, supported by experimental data, to elucidate this critical attribute.

Quantitative Comparison of Brequinar's Inhibitory Activity

Brequinar exhibits potent, low nanomolar inhibition of human DHODH. In contrast, its activity against microbial DHODH is significantly lower, and in some cases, negligible. The following table summarizes the available quantitative data on **Brequinar**'s inhibitory concentration (IC50) and inhibition constant (Ki) against DHODH from various species.

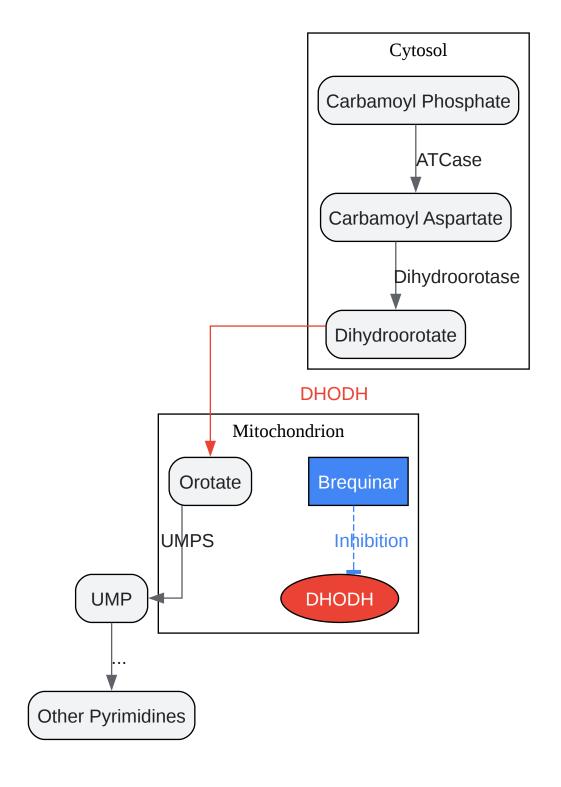


Species	Enzyme	IC50 (nM)	Ki (nM)	Citation(s)
Homo sapiens (Human)	DHODH	4.5, 5.2, 6, 10	-	[1][2][3][4]
Mus musculus (Mouse)	DHODH	-	5-8	[5]
Rattus norvegicus (Rat)	DHODH	367	-	[4]
Rhodobacter capsulatus	DHODH	127	-	[6]
Escherichia coli	DHODH	Not inhibited	-	[5]
Saccharomyces cerevisiae (Yeast)	DHODH	Not inhibited	-	[5]
Zymobacterium oroticum	DHODH	Not inhibited	-	[5]

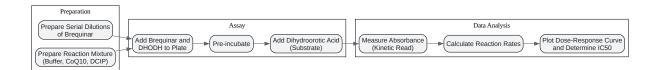
The De Novo Pyrimidine Biosynthesis Pathway and Brequinar's Site of Action

Brequinar targets the fourth enzyme in the de novo pyrimidine biosynthesis pathway, DHODH. This enzyme is crucial for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, **Brequinar** depletes the cellular pool of pyrimidines, thereby halting cell proliferation and viral replication.









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